1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478136
InChI: InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H
SMILES:
Molecular Formula: C10H5BrClF3N2
Molecular Weight: 325.51 g/mol

1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

CAS No.:

Cat. No.: VC17478136

Molecular Formula: C10H5BrClF3N2

Molecular Weight: 325.51 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole -

Specification

Molecular Formula C10H5BrClF3N2
Molecular Weight 325.51 g/mol
IUPAC Name 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole
Standard InChI InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H
Standard InChI Key VPSIDPDZJQGPGP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole (CAS: 1445866-55-6) has the molecular formula C₉H₄BrClF₃N₃ and a molecular weight of 326.5 g/mol . Its structure consists of an imidazole ring substituted at the 1-position with a 2-bromo-4-chlorophenyl group and at the 4-position with a trifluoromethyl group (Figure 1). The presence of halogens (Br, Cl) and the electron-withdrawing trifluoromethyl group influences its reactivity and binding affinity in biological systems.

Table 1: Key Identifiers of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

PropertyValue
CAS Number1445866-55-6
Molecular FormulaC₉H₄BrClF₃N₃
Molecular Weight326.5 g/mol
IUPAC Name1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
Synonyms1H-1,2,3-Triazole, 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-

Synthesis and Manufacturing

One-Pot Synthesis from Isoxazole Precursors

A scalable method for synthesizing substituted imidazoles involves the hydrogenation of 4-amidoisoxazoles followed by cyclization. In a study by Gao et al., 4-chloro-N-(isoxazol-4-yl)benzamide was hydrogenated using Raney nickel in ethanol to avoid dehalogenation, yielding an intermediate enamine with 92% efficiency . Subsequent treatment with sodium hydroxide induced cyclization via Schiff base formation, producing 2-(4-chlorophenyl)-4-formyl-1H-imidazole in 88% yield . Adapting this protocol for 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole would require substituting the starting material with a bromo- and trifluoromethyl-containing isoxazole.

Halogenation and Functionalization

Alternative routes employ halogenated acetophenones as precursors. For example, 2-bromo-1-(4-fluorophenyl)ethanone reacts with amines under reflux to form imidazole cores . In one instance, ethanol-mediated condensation of 2-bromo-1-(4-fluorophenyl)ethanone with ethyl 3-amino-3-iminopropanoate hydrochloride yielded a 51% yield of the target imidazole after purification . Such methods highlight the versatility of bromoacetophenones in constructing halogenated imidazoles.

Table 2: Comparison of Synthetic Methods

MethodCatalystSolventYieldKey Advantage
Isoxazole HydrogenationRaney NickelEthanol88%Avoids dehalogenation
Acetophenone CondensationNoneEthanol51%Simplified purification

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The trifluoromethyl group is a hallmark of kinase inhibitors and antimicrobial agents. For instance, imidazoles bearing this moiety inhibit cytochrome P450 enzymes, making them candidates for antifungal therapies . The bromo and chloro substituents may enhance binding to hydrophobic protein pockets, as demonstrated in analogues targeting SARS-CoV-2 proteases .

Agrochemical Development

Chlorinated imidazoles are precursors to herbicides and insecticides. The combination of halogens and trifluoromethyl groups improves lipid permeability, ensuring systemic distribution in plants .

Recent Advancements and Future Directions

Recent studies emphasize green chemistry approaches. Gao et al.’s one-pot synthesis reduces waste by eliminating intermediate isolation . Additionally, computational modeling predicts that substituting the phenyl group with heteroaromatics could enhance bioactivity—a hypothesis awaiting experimental validation.

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